Ficusonolide

Description

BenchChem offers high-quality Ficusonolide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ficusonolide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C30H46O3 |

|---|---|

Molecular Weight |

454.7 g/mol |

IUPAC Name |

(1S,4S,5R,8R,10R,13R,14R,18S,19S)-10-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[17.3.2.01,18.04,17.05,14.08,13]tetracos-16-en-23-one |

InChI |

InChI=1S/C30H46O3/c1-25(2)14-16-30-17-15-28(6)18(22(30)23(25)33-24(30)32)8-9-20-27(5)12-11-21(31)26(3,4)19(27)10-13-29(20,28)7/h8,19-23,31H,9-17H2,1-7H3/t19-,20+,21+,22+,23-,27-,28+,29+,30+/m0/s1 |

InChI Key |

AATOTTRZYXOOGR-WJEUTTHUSA-N |

Isomeric SMILES |

C[C@]12CC[C@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]56[C@H]4[C@@H](C(CC5)(C)C)OC6=O)C)C)(C)C)O |

Canonical SMILES |

CC1(CCC23CCC4(C(=CCC5C4(CCC6C5(CCC(C6(C)C)O)C)C)C2C1OC3=O)C)C |

Origin of Product |

United States |

Ficusonolide: A Triterpene Lactone with Potent Antidiabetic Activity

For Researchers, Scientists, and Drug Development Professionals

Ficusonolide, a novel triterpene lactone isolated from Ficus foveolata, has emerged as a promising natural product with significant antidiabetic properties. This technical guide provides a comprehensive overview of its chemical structure, biological activities, and underlying mechanisms of action, supported by experimental data and detailed protocols.

Chemical Structure and Properties

Ficusonolide is characterized by a complex hexacyclic structure. Its molecular formula is C₃₀H₄₆O₃, and it has a molecular weight of 454.68 g/mol [1].

Table 1: Physicochemical Properties of Ficusonolide

| Property | Value | Reference |

| Molecular Formula | C₃₀H₄₆O₃ | [1] |

| Molecular Weight | 454.68 | [1] |

| IUPAC Name | (1S,4S,5R,8R,10R,13R,14R,18S,19S)-10-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[17.3.2.01,18.04,17.05,14.08,13]tetracos-16-en-23-one | [2] |

| CAS Number | 1800503-81-4 | [1] |

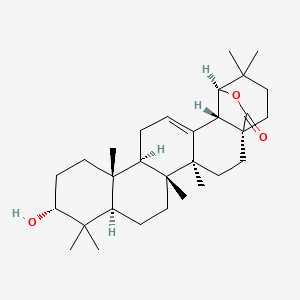

(Image of the chemical structure of Ficusonolide would be placed here in a real document) Caption: Chemical structure of Ficusonolide.[3][4]

Antidiabetic Activity: In Vitro and In Vivo Evidence

Ficusonolide has demonstrated significant antidiabetic potential in both cell-based assays and animal models. Its mechanism of action is believed to involve the modulation of key enzymes and signaling pathways involved in glucose homeostasis.

In Vitro Glucose Uptake Assay

Studies utilizing the L-6 rat skeletal muscle cell line have shown that ficusonolide significantly enhances glucose uptake.

Table 2: Effect of Ficusonolide on Glucose Uptake in L-6 Cells

| Treatment | Dose (µg/mL) | % Glucose Uptake Enhancement (compared to control) |

| Ficusonolide | 25 | 14.34 |

| Ficusonolide | 50 | 22.42 |

| Ficusonolide | 100 | 53.27 |

Data sourced from Din AU, et al. (2021).[3][4][5]

In Vivo Antihyperglycemic Effect

In a streptozotocin-induced diabetic rat model, oral administration of ficusonolide led to a significant reduction in blood glucose levels.

Table 3: In Vivo Antihyperglycemic Effect of Ficusonolide in Diabetic Rats

| Treatment | Dose (mg/kg) | % Reduction in Blood Glucose (after 7 hours) |

| Ficusonolide | 50 | Significant (p < 0.001) decline |

| F. foveolata extract | 100 | Significant (p < 0.001) decline |

Data sourced from Din AU, et al. (2021).[3][6]

Mechanism of Action: Multi-Target Inhibition

In silico molecular docking studies have elucidated the potential molecular targets of Ficusonolide, suggesting a multi-faceted mechanism for its antidiabetic effects. Ficusonolide exhibits inhibitory activity against several key enzymes involved in glucose metabolism and insulin signaling.[3][4][6][7]

Caption: Proposed mechanism of Ficusonolide's antidiabetic action.

The inhibition of Dipeptidyl Peptidase-IV (DPP-IV) by Ficusonolide is significant as DPP-IV is responsible for the degradation of incretin hormones, which play a crucial role in regulating insulin secretion.[3][4] By inhibiting DPP-IV, Ficusonolide may increase the levels of active incretins, leading to enhanced insulin release and improved glucose control.

Furthermore, Ficusonolide targets Protein Tyrosine Phosphatase 1B (PTP-1B), a negative regulator of the insulin signaling pathway.[3][4] Inhibition of PTP-1B can enhance insulin sensitivity and promote glucose uptake by cells. The inhibitory action on α-glucosidase and α-amylase, key enzymes in carbohydrate digestion, further contributes to its antihyperglycemic effect by delaying glucose absorption from the intestine.[3][7]

Experimental Protocols

Isolation of Ficusonolide

The isolation of Ficusonolide from the stem of Ficus foveolata involves the following steps:

Caption: Workflow for the isolation of Ficusonolide.

This process, as described by Din AU, et al. (2021), yields highly pure Ficusonolide suitable for biological and pharmacological studies.[3]

In Vitro Glucose Uptake Assay Protocol

The L-6 cell line is a well-established model for studying glucose uptake in skeletal muscle. The protocol involves:

-

Cell Culture: L-6 cells are cultured in a suitable medium until they differentiate into myotubes.

-

Treatment: The differentiated myotubes are treated with varying concentrations of Ficusonolide (25, 50, and 100 µg/mL).

-

Glucose Uptake Measurement: After the treatment period, the amount of glucose taken up by the cells is quantified.

-

Comparison: The results are compared to a control group (untreated cells) and standards like metformin.

In Vivo Antidiabetic Study Protocol

The antihyperglycemic activity of Ficusonolide is assessed in a streptozotocin (STZ)-induced diabetic rat model:

-

Induction of Diabetes: Diabetes is induced in rats by a single intraperitoneal injection of STZ.

-

Animal Groups: The diabetic rats are divided into different groups: a control group, a group treated with Ficusonolide (50 mg/kg), and a group treated with the crude extract of F. foveolata (100 mg/kg).

-

Drug Administration: The treatments are administered orally.

-

Blood Glucose Monitoring: Blood glucose levels are monitored at regular intervals (e.g., 0, 1, 3, 5, and 7 hours) after treatment.

-

Statistical Analysis: The data is statistically analyzed to determine the significance of the observed effects.[3]

Molecular Docking Protocol

In silico molecular docking studies are performed to predict the binding interactions between Ficusonolide and its target proteins:

-

Protein and Ligand Preparation: The 3D structures of the target proteins (DPP-IV, PTP-1B, α-glucosidase, and α-amylase) and Ficusonolide are prepared.

-

Docking Simulation: Docking simulations are carried out using appropriate software to predict the binding poses and affinities of Ficusonolide within the active sites of the target proteins.

-

Analysis of Interactions: The resulting docked complexes are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the binding.[5]

Conclusion

Ficusonolide represents a promising lead compound for the development of new antidiabetic agents. Its multi-target mechanism of action, encompassing the inhibition of key enzymes involved in glucose metabolism and the enhancement of insulin signaling, provides a strong rationale for its observed antidiabetic effects. Further preclinical and clinical studies are warranted to fully evaluate its therapeutic potential.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Ficusonolide | Terpenoids | 1800503-81-4 | Invivochem [invivochem.com]

- 3. Antidiabetic Activity of Ficusonolide, a Triterpene Lactone from Ficus foveolata (Wall. ex Miq.): In Vitro, In Vivo, and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Antidiabetic Activity of Ficusonolide, a Triterpene Lactone from Ficus foveolata (Wall. ex Miq.): In Vitro, In Vivo, and In Silico Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Ficusonolide: A Triterpene Lactone with Potent Antidiabetic Properties

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Ficusonolide, a novel triterpene lactone, has emerged as a promising natural product with significant antidiabetic potential. Isolated from the medicinal plant Ficus foveolata, this compound has demonstrated notable effects on glucose metabolism through multiple mechanisms of action. This technical guide provides a comprehensive overview of the discovery, natural source, and biological activities of Ficusonolide, with a focus on its potential as a therapeutic agent for diabetes. Detailed experimental protocols for its isolation and biological evaluation are presented, alongside a summary of key quantitative data and visual representations of its signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of Ficusonolide.

Discovery and Natural Source

Ficusonolide was discovered through bioassay-guided fractionation of extracts from the stem of Ficus foveolata (Wall. ex Miq.), a plant belonging to the Moraceae family.[1][2] Ficus foveolata, an evergreen climbing shrub, is found at high altitudes in the northern regions of Pakistan and has been traditionally used in local medicine for the management of diabetes.[1][3] The investigation into the chemical constituents of this plant was prompted by its traditional use, leading to the isolation and characterization of Ficusonolide as a new cytotoxic and antidiabetic compound.[1]

Biological Activity and Mechanism of Action

Ficusonolide has been primarily investigated for its antidiabetic properties. In vitro and in vivo studies have revealed its ability to enhance glucose uptake and inhibit key enzymes involved in glucose metabolism.[1][2] The proposed mechanisms of action for Ficusonolide's antidiabetic effects include:

-

Enhancement of Glucose Uptake: Ficusonolide has been shown to significantly increase glucose uptake in L6 rat skeletal muscle cells.[1][2] This effect is crucial for reducing hyperglycemia, a hallmark of diabetes. The underlying mechanism is suggested to involve the activation of key signaling pathways such as AMP-activated protein kinase (AMPK) and phosphatidylinositol 3-kinase (PI3K-Akt), which are known to promote the translocation of glucose transporter 4 (GLUT4) to the cell membrane.[4]

-

Inhibition of Key Enzymes: Ficusonolide exhibits inhibitory activity against several enzymes that play a critical role in glucose homeostasis:

-

Dipeptidyl Peptidase-IV (DPP-IV): By inhibiting DPP-IV, Ficusonolide can prevent the degradation of incretin hormones like GLP-1, which in turn stimulates insulin secretion and suppresses glucagon release.[1][5]

-

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of the insulin signaling pathway. Its inhibition by Ficusonolide can enhance insulin sensitivity.[1][5]

-

α-Glucosidase and α-Amylase: These enzymes are involved in the breakdown of carbohydrates in the digestive tract. Their inhibition by Ficusonolide can delay carbohydrate absorption and reduce postprandial hyperglycemia.[1][6]

-

Quantitative Data

The following tables summarize the key quantitative data reported for Ficusonolide.

Table 1: In Vitro Glucose Uptake in L6 Myotubes

| Compound/Drug | Concentration | % Glucose Uptake Enhancement (over control) |

| Ficusonolide | 25 µg/mL | 14.34%[1][2] |

| Ficusonolide | 50 µg/mL | 22.42%[1][2] |

| Ficusonolide | 100 µg/mL | 53.27%[1][2] |

| Metformin (Standard) | 100 µg/mL | 76.24%[1] |

| Insulin (Standard) | 1 IU/mL | 146.71%[1] |

Table 2: In Vivo Antidiabetic Activity in Streptozotocin-Induced Diabetic Rats

| Treatment | Dose | Effect on Blood Glucose | Significance |

| Ficusonolide | 50 mg/kg | Significant decline in hyperglycemia | p < 0.001[1][2] |

| F. foveolata extract | 100 mg/kg | Significant decline in hyperglycemia | p < 0.001[1][2] |

Experimental Protocols

This section provides detailed methodologies for the isolation and biological evaluation of Ficusonolide.

Isolation of Ficusonolide from Ficus foveolata

The following protocol describes the bioassay-guided isolation of Ficusonolide:

-

Extraction:

-

Shade-dried and coarsely powdered stem material of F. foveolata is extracted with 80% methanol in water at room temperature for two weeks.

-

The extract is then concentrated under reduced pressure using a rotary evaporator to yield the crude methanol extract.

-

-

Fractionation:

-

The crude extract is suspended in water and partitioned successively with n-hexane, chloroform, ethyl acetate, and n-butanol.

-

-

Purification:

-

The chloroform fraction, showing the most potent biological activity, is subjected to further purification.

-

The fraction is loaded onto a silica gel column and eluted with a gradient of n-hexane and ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing the compound of interest are pooled and further purified by preparative High-Performance Liquid Chromatography (HPLC).

-

HPLC Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient system of methanol and water.

-

Detection: UV detector.

-

-

The purity of the isolated Ficusonolide is confirmed by analytical HPLC and its structure is elucidated using spectroscopic techniques (NMR, MS).

-

In Vitro Glucose Uptake Assay in L6 Myotubes

This protocol is adapted for assessing the effect of Ficusonolide on glucose uptake.

-

Cell Culture and Differentiation:

-

L6 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

For differentiation into myotubes, the medium is replaced with DMEM containing 2% FBS once the cells reach 80-90% confluency. The cells are allowed to differentiate for 4-6 days.

-

-

Assay Procedure:

-

Differentiated L6 myotubes are serum-starved for 3-4 hours in Krebs-Ringer-Phosphate-HEPES (KRPH) buffer (136 mM NaCl, 4.7 mM KCl, 1.25 mM MgSO4, 1.25 mM CaCl2, 20 mM HEPES, pH 7.4) supplemented with 0.1% bovine serum albumin (BSA).

-

The cells are then treated with various concentrations of Ficusonolide (e.g., 25, 50, 100 µg/mL), a positive control (insulin, 100 nM), or a vehicle control (DMSO) for 30 minutes at 37°C.

-

Glucose uptake is initiated by adding 2-deoxy-D-[³H]glucose (0.5 µCi/mL) to each well and incubating for 10 minutes.

-

The uptake is terminated by washing the cells three times with ice-cold phosphate-buffered saline (PBS).

-

The cells are lysed with 0.1 M NaOH, and the radioactivity is measured using a liquid scintillation counter.

-

Protein concentration in each well is determined using a standard protein assay (e.g., BCA assay) to normalize the glucose uptake values.

-

Enzyme Inhibition Assays

The following are general protocols that can be adapted for testing the inhibitory activity of Ficusonolide against DPP-IV, PTP1B, α-glucosidase, and α-amylase.

-

Reagents:

-

DPP-IV enzyme (human recombinant)

-

Substrate: Gly-Pro-p-nitroanilide (GPPN)

-

Assay buffer: Tris-HCl buffer (pH 8.0)

-

Positive control: Sitagliptin

-

-

Procedure:

-

In a 96-well plate, add 50 µL of assay buffer, 10 µL of Ficusonolide solution (at various concentrations), and 20 µL of DPP-IV enzyme solution.

-

Pre-incubate the mixture for 10 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of the GPPN substrate solution.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Measure the absorbance at 405 nm using a microplate reader.

-

The percentage of inhibition is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100.

-

-

Reagents:

-

PTP1B enzyme (human recombinant)

-

Substrate: p-Nitrophenyl phosphate (pNPP)

-

Assay buffer: Acetate buffer (pH 5.5) containing 0.1% BSA and 1 mM DTT.

-

Positive control: Suramin

-

-

Procedure:

-

In a 96-well plate, add 50 µL of assay buffer, 10 µL of Ficusonolide solution, and 20 µL of PTP1B enzyme solution.

-

Pre-incubate for 10 minutes at 37°C.

-

Start the reaction by adding 20 µL of pNPP solution.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding 100 µL of 1 M NaOH.

-

Measure the absorbance at 405 nm.

-

Calculate the percentage of inhibition as described for the DPP-IV assay.

-

-

Reagents:

-

α-Glucosidase from Saccharomyces cerevisiae

-

Substrate: p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Assay buffer: Phosphate buffer (pH 6.8)

-

Positive control: Acarbose

-

-

Procedure:

-

In a 96-well plate, add 50 µL of assay buffer, 10 µL of Ficusonolide solution, and 20 µL of α-glucosidase solution.

-

Pre-incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of pNPG solution.

-

Incubate at 37°C for 20 minutes.

-

Stop the reaction by adding 50 µL of 0.1 M Na2CO3.

-

Measure the absorbance at 405 nm.

-

Calculate the percentage of inhibition.

-

-

Reagents:

-

Porcine pancreatic α-amylase

-

Substrate: 2% Starch solution in buffer

-

Assay buffer: Phosphate buffer (pH 6.9) with 6 mM NaCl

-

Color reagent: Dinitrosalicylic acid (DNS)

-

Positive control: Acarbose

-

-

Procedure:

-

In a test tube, mix 200 µL of Ficusonolide solution and 200 µL of α-amylase solution.

-

Pre-incubate for 10 minutes at 37°C.

-

Add 200 µL of starch solution and incubate for 20 minutes at 37°C.

-

Stop the reaction by adding 400 µL of DNS color reagent.

-

Heat the tubes in a boiling water bath for 5 minutes.

-

Cool to room temperature and dilute with 4 mL of distilled water.

-

Measure the absorbance at 540 nm.

-

Calculate the percentage of inhibition.

-

Signaling Pathways

The antidiabetic effects of Ficusonolide are mediated through its interaction with multiple signaling pathways. The primary proposed mechanism involves the potentiation of insulin signaling and the activation of cellular energy sensors.

Conclusion

Ficusonolide, a triterpene lactone from Ficus foveolata, presents a compelling profile as a potential therapeutic agent for diabetes. Its multi-target mechanism of action, encompassing the enhancement of glucose uptake and the inhibition of key metabolic enzymes, positions it as a promising candidate for further preclinical and clinical development. The detailed protocols and data presented in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this novel natural product. Further investigations into its pharmacokinetics, safety profile, and long-term efficacy are warranted to translate these promising findings into clinical applications.

References

- 1. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]

- 2. 2.6.2. α-Glucosidase Inhibition Assay [bio-protocol.org]

- 3. content.abcam.com [content.abcam.com]

- 4. In vitro α-amylase inhibitory assay [protocols.io]

- 5. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Ficusonolide in Ficus foveolata

Audience: Researchers, scientists, and drug development professionals.

Abstract

Ficusonolide, a pentacyclic triterpene lactone isolated from the medicinal plant Ficus foveolata, has garnered significant interest within the scientific community due to its promising pharmacological activities, including antidiabetic and anticancer properties. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of ficusonolide, detailed experimental protocols for its isolation and biological evaluation, and a summary of key quantitative data. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and metabolic engineering.

Introduction

Ficus foveolata, a member of the Moraceae family, has been traditionally used in various folk medicine systems. Phytochemical investigations of this plant have led to the isolation of several bioactive secondary metabolites, with ficusonolide emerging as a compound of particular interest. Structurally identified as 3α-hydroxylean-12-en-29,19α-olide, ficusonolide is a derivative of the oleanane-type triterpenoids. Understanding its biosynthesis is crucial for developing sustainable production methods, such as metabolic engineering in microbial hosts, to overcome the limitations of extraction from natural sources. This document outlines a plausible biosynthetic route to ficusonolide, provides detailed methodologies for its study, and presents its biological activity in a quantitative format.

Proposed Biosynthesis Pathway of Ficusonolide

While the complete enzymatic pathway for ficusonolide biosynthesis in Ficus foveolata has not been experimentally elucidated, a scientifically sound pathway can be proposed based on the well-established biosynthesis of oleanane-type triterpenoids. The pathway commences with the cyclization of 2,3-oxidosqualene and proceeds through a series of oxidative modifications to yield the final product.

The initial steps of the pathway involve the formation of the universal C30 isoprenoid precursor, squalene, from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) via the mevalonate (MVA) or methylerythritol phosphate (MEP) pathway. Squalene is then epoxidized to 2,3-oxidosqualene.

The key steps in the proposed biosynthesis of ficusonolide from 2,3-oxidosqualene are:

-

Cyclization: The enzyme β-amyrin synthase, an oxidosqualene cyclase, catalyzes the stereospecific cyclization of 2,3-oxidosqualene to form the pentacyclic triterpene, β-amyrin. This reaction establishes the fundamental oleanane skeleton.

-

Hydroxylation: A cytochrome P450 monooxygenase introduces a hydroxyl group at the C-3 position of β-amyrin, likely in the α-configuration, to yield 3α-hydroxyolean-12-ene.

-

Oxidation and Lactonization: A series of subsequent oxidation reactions, also likely catalyzed by cytochrome P450 enzymes, would target the C-19 and C-29 positions. This would involve hydroxylation at C-19 and oxidation of the C-29 methyl group to a carboxylic acid. The final step would be an intramolecular esterification (lactonization) between the C-19 hydroxyl group and the C-29 carboxyl group to form the characteristic α-olide ring of ficusonolide.

Ficusonolide: A Technical Overview of a Novel Antidiabetic Agent

For Researchers, Scientists, and Drug Development Professionals

Ficusonolide, a naturally occurring triterpene lactone, has emerged as a compound of significant interest in the field of diabetology. This technical guide provides a comprehensive overview of its fundamental properties, experimental data, and putative mechanisms of action, offering a valuable resource for researchers engaged in the discovery and development of novel antidiabetic therapeutics.

Core Physicochemical Properties

A clear understanding of a compound's basic data is the foundation of all further research. Ficusonolide's key identifiers are summarized below.

| Property | Value |

| CAS Number | 1800503-81-4[1][2] |

| Molecular Formula | C₃₀H₄₆O₃[1] |

| Molecular Weight | 454.68 g/mol [1][3] |

Antidiabetic Activity: In Vitro and In Vivo Evidence

Ficusonolide has demonstrated notable antidiabetic potential in preclinical studies.[2][3] Its mechanism of action is believed to involve the modulation of key enzymes and pathways implicated in glucose homeostasis.[1][2][3]

In Vitro Glucose Uptake

Studies utilizing L-6 muscle cells have shown that Ficusonolide significantly enhances glucose uptake. This suggests a potential role in improving insulin sensitivity at the cellular level.[4][5]

| Concentration | % Glucose Uptake Enhancement (vs. Control) |

| 100 µg/mL | 53.27%[4][5] |

| 50 µg/mL | 22.42%[4][5] |

| 25 µg/mL | 14.34%[4][5] |

In Vivo Hyperglycemia Reduction

In animal models of diabetes, Ficusonolide has been shown to produce a significant, time-dependent reduction in blood glucose levels. The following table summarizes the percentage decrease in hyperglycemia in streptozotocin-induced diabetic rats following oral administration of Ficusonolide (50 mg/kg).[6]

| Time Post-Administration | % Reduction in Hyperglycemia |

| 1st Hour | -26.92% |

| 3rd Hour | -23.2% |

| 5th Hour | -21.92% |

| 7th Hour | Not specified in provided context |

Putative Signaling Pathways and Molecular Interactions

The antidiabetic effects of Ficusonolide are thought to be mediated through its interaction with several key proteins involved in glucose metabolism.[2][3][6][7] Molecular docking studies have identified potential binding interactions with dipeptidyl peptidase-IV (DPP-IV), protein tyrosine phosphatase 1B (PTP-1B), α-glucosidase, and α-amylase.[3][4][6][7]

The interaction with PTP-1B is of particular interest. PTP-1B is a negative regulator of the insulin signaling pathway; its inhibition can lead to enhanced insulin sensitivity.[5]

Caption: Proposed inhibitory mechanism of Ficusonolide on key antidiabetic targets.

Experimental Protocols

To facilitate the replication and further investigation of Ficusonolide's properties, the following outlines the methodologies employed in the key cited studies.

In Vitro Glucose Uptake Assay

-

Cell Line: L-6 rat muscle cells were used.

-

Treatment: Cells were treated with varying concentrations of Ficusonolide (25, 50, and 100 µg/mL).

-

Assay: The uptake of glucose into the cells was measured.

-

Data Analysis: The percentage increase in glucose uptake was calculated relative to a control group.[4][5]

In Vivo Antidiabetic Assay

-

Animal Model: Male Wistar rats with streptozotocin-induced hyperglycemia were used.

-

Treatment Groups:

-

Vehicle control

-

Ficusonolide (50 mg/kg, oral administration)

-

Positive control (e.g., Glibenclamide)

-

-

Blood Glucose Monitoring: Blood glucose levels were measured at baseline (0 h) and at specified time points post-administration (1, 3, 5, and 7 hours).

-

Data Analysis: The percentage reduction in hyperglycemia was calculated for each treatment group relative to the control.[4][6]

Molecular Docking Studies

-

Target Proteins: The three-dimensional structures of DPP-IV, PTP-1B, α-amylase, and α-glucosidase were obtained.

-

Ligand Preparation: The chemical structure of Ficusonolide was prepared for docking.

-

Docking Simulation: Computational docking simulations were performed to predict the binding affinity and orientation of Ficusonolide within the active sites of the target proteins.

-

Analysis: The binding energies and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) were analyzed to elucidate the potential inhibitory mechanisms.[4][6]

Caption: A logical workflow of the experimental approaches used to evaluate Ficusonolide.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Ficusonolide | Terpenoids | 1800503-81-4 | Invivochem [invivochem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Antidiabetic Activity of Ficusonolide, a Triterpene Lactone from Ficus foveolata (Wall. ex Miq.): In Vitro, In Vivo, and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Ethnobotanical Uses of Ficus foveolata and the Therapeutic Potential of Ficusonolide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ficus foveolata, a member of the Moraceae family, has a history of use in traditional medicine, particularly in Southeast Asia. Phytochemical investigations have led to the isolation of several bioactive compounds, with the triterpene lactone, Ficusonolide, emerging as a molecule of significant interest. This technical guide provides a comprehensive overview of the ethnobotanical applications of Ficus foveolata and delves into the chemical properties and biological activities of Ficusonolide, with a primary focus on its well-documented antidiabetic effects. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to support further research and drug development initiatives.

Ethnobotanical Uses of Ficus foveolata

Ficus foveolata, known colloquially in Thailand as "Maa-Kra-Tuep-Rong", is a scandent shrub traditionally utilized for a variety of medicinal purposes.[1] While comprehensive quantitative ethnobotanical surveys specifically for Ficus foveolata are not widely available in published literature, traditional knowledge points to its use in promoting general well-being and treating specific ailments.

The primary traditional applications of Ficus foveolata extracts include:

-

Tonic: It is used as a general tonic, blood tonic, and sexual tonic.[1]

-

Vitality Enhancement: The plant is traditionally used to relieve physical exhaustion and backache.[1]

-

Digestive Health: In some Thai herbal medicine formulations, it is used to improve digestion.[2]

-

Pain Relief: The wood vine of the plant is used to alleviate various pains, including headaches and toothaches.[2][3]

-

Blood Circulation: It is believed to boost blood circulation.[2]

The plant parts primarily used are the stems and vines.[2][4] Phytochemical screenings of Ficus foveolata have revealed the presence of flavonoids, β-Sitosterol, and stigmasterol, which likely contribute to its traditional therapeutic uses.[1]

Ficusonolide: A Bioactive Triterpene Lactone

Ficusonolide is a triterpene lactone isolated from Ficus foveolata.[4] Its chemical structure has been elucidated, and it has been the subject of several studies to evaluate its pharmacological potential.

Antidiabetic Activity

The most extensively studied biological activity of Ficusonolide is its antidiabetic potential. Both in vitro and in vivo studies have demonstrated its significant effects on glucose metabolism.

Ficusonolide has been shown to enhance glucose uptake in L6 rat skeletal muscle cells. This effect is dose-dependent, as summarized in the table below.

| Concentration of Ficusonolide | % Enhancement of Glucose Uptake (over control) |

| 25 µg/mL | 14.34%[4][5] |

| 50 µg/mL | 22.42%[4][5] |

| 100 µg/mL | 53.27%[4][5] |

Table 1: Dose-dependent effect of Ficusonolide on glucose uptake in L6 myotubes.

For comparison, the standard oral antidiabetic drug, metformin, enhanced glucose uptake by 76.24% at a concentration of 100 µg/mL in the same study.[4]

In a streptozotocin-induced diabetic rat model, oral administration of Ficusonolide demonstrated a significant reduction in blood glucose levels.

| Treatment | Dosage | % Reduction in Blood Glucose (after 7 hours) |

| Ficus foveolata extract | 100 mg/kg | Significant (p < 0.001) decline[4] |

| Ficusonolide | 50 mg/kg | Significant (p < 0.001) decline[4] |

Table 2: In vivo antihyperglycemic effect of Ficusonolide and Ficus foveolata extract.

Molecular docking studies have suggested that Ficusonolide exerts its antidiabetic effects through the inhibition of several key enzymes involved in glucose metabolism and insulin signaling.[4][5][6] These include:

-

Dipeptidyl peptidase-IV (DPP-IV): An enzyme that degrades incretin hormones, which are important for insulin secretion.

-

Protein Tyrosine Phosphatase 1B (PTP1B): A negative regulator of the insulin signaling pathway.

-

α-Glucosidase: An enzyme in the small intestine responsible for breaking down carbohydrates into glucose.

-

α-Amylase: An enzyme that catalyzes the hydrolysis of starch into sugars.

By inhibiting these enzymes, Ficusonolide may help to improve insulin sensitivity and reduce postprandial hyperglycemia.

Anticancer and Anti-inflammatory Potential

Various parts of Ficus species are known to possess anticancer and anti-inflammatory properties.[4][5] Bioassay-guided studies on the crude extract of F. foveolata stem led to the isolation of Ficusonolide as a cytotoxic compound.[5] However, detailed quantitative data, such as IC50 values against a broad panel of cancer cell lines, are not yet extensively available in the public domain. Similarly, while anti-inflammatory properties are attributed to the genus, specific quantitative data for Ficusonolide's anti-inflammatory activity is an area requiring further investigation.

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited in this guide.

Extraction and Isolation of Ficusonolide

A general procedure for the extraction and isolation of Ficusonolide from the stems of Ficus foveolata is as follows:

Caption: General workflow for the extraction and isolation of Ficusonolide.

In Vitro Glucose Uptake Assay (L6 Cell Line)

This assay measures the ability of a compound to stimulate glucose uptake in skeletal muscle cells.

Caption: Experimental workflow for the in vitro glucose uptake assay.

Enzyme Inhibition Assays

The inhibitory activity of Ficusonolide against DPP-IV, PTP1B, α-glucosidase, and α-amylase can be determined using commercially available kits or established spectrophotometric methods. A generalized workflow is presented below.

Caption: Generalized workflow for enzyme inhibition assays.

Signaling Pathway

The antidiabetic activity of Ficusonolide is, in part, attributed to its inhibition of PTP1B, a key negative regulator of the insulin signaling pathway. The following diagram illustrates this proposed mechanism.

Caption: Proposed mechanism of Ficusonolide in the insulin signaling pathway.

Conclusion and Future Directions

Ficus foveolata is a plant with a rich history in traditional medicine, and modern scientific investigations have begun to validate some of its therapeutic claims. Ficusonolide, a key bioactive constituent, has demonstrated significant antidiabetic properties through multiple mechanisms, including enhanced cellular glucose uptake and inhibition of key metabolic enzymes. The data presented in this guide underscore the potential of Ficusonolide as a lead compound for the development of novel antidiabetic agents.

Future research should focus on:

-

Conducting comprehensive quantitative ethnobotanical studies on Ficus foveolata to better understand its traditional use patterns.

-

Elucidating the detailed molecular mechanisms underlying the antidiabetic effects of Ficusonolide.

-

Performing robust preclinical and clinical studies to evaluate the safety and efficacy of Ficusonolide.

-

Investigating the anticancer and anti-inflammatory potential of Ficusonolide with detailed quantitative assays to determine its IC50 values against a range of cancer cell lines and inflammatory markers.

The information compiled in this technical guide serves as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of natural products derived from Ficus foveolata.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Antidiabetic Activity of Ficusonolide, a Triterpene Lactone from Ficus foveolata (Wall. ex Miq.): In Vitro, In Vivo, and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Diabetic, Anti-Cholinesterase, and Anti-Inflammatory Potential of Plant Derived Extracts and Column Semi-Purified Fractions of Ficus benghalensis - PubMed [pubmed.ncbi.nlm.nih.gov]

Ficusonolide: A Triterpenoid Secondary Metabolite with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ficusonolide, a triterpene lactone isolated from Ficus foveolata, has emerged as a promising secondary metabolite with significant therapeutic potential, particularly in the management of diabetes mellitus. As a naturally occurring compound, it represents a compelling lead for the development of novel pharmaceuticals. This technical guide provides a comprehensive overview of ficusonolide, focusing on its role as a secondary metabolite and its multifaceted biological activities. It consolidates quantitative data on its efficacy, details key experimental protocols for its study, and visually represents its mechanisms of action through signaling pathway and workflow diagrams. This document is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Secondary metabolites from medicinal plants are a rich source of novel therapeutic agents. The genus Ficus has a long history in traditional medicine for treating a variety of ailments, including diabetes, inflammation, and cancer.[1][2] Bioassay-guided fractionation of extracts from Ficus foveolata led to the isolation of ficusonolide, a novel cytotoxic compound that has since been primarily investigated for its potent antidiabetic properties.[1][2] This guide delves into the current scientific understanding of ficusonolide, with a particular emphasis on its antidiabetic effects and the underlying molecular mechanisms.

Chemical Profile

-

Compound Name: Ficusonolide

-

Chemical Class: Triterpene Lactone

-

Source: Isolated from the stem of Ficus foveolata (Wall. ex Miq.), a member of the Moraceae family.[1][3]

Role as a Secondary Metabolite and Biological Activities

Ficusonolide is a secondary metabolite produced by Ficus foveolata, likely as a defense mechanism. In the context of human health, it has demonstrated a range of biological activities, with its antidiabetic effects being the most thoroughly investigated.

Antidiabetic Activity

Ficusonolide has shown significant potential in the management of diabetes through various in vitro and in vivo studies.[1] Its mechanism of action is multifactorial, targeting several key proteins involved in glucose metabolism.[1][4]

Studies utilizing the L-6 rat skeletal muscle cell line have demonstrated that ficusonolide enhances glucose uptake.[1][5] This is a crucial mechanism for reducing blood glucose levels.

Table 1: Effect of Ficusonolide on Glucose Uptake in L-6 Cell Line [1][5]

| Treatment | Concentration | % Glucose Uptake Enhancement (compared to control) |

| Ficusonolide | 100 µg/mL | 53.27% |

| Ficusonolide | 50 µg/mL | 22.42% |

| Ficusonolide | 25 µg/mL | 14.34% |

In vivo studies using streptozotocin-induced diabetic rat models have confirmed the antihyperglycemic potential of ficusonolide.[1][4]

Table 2: In Vivo Antihyperglycemic Effect of Ficusonolide in Diabetic Rats [4]

| Treatment | Dosage |

| Ficusonolide | 50 mg/kg |

| F. foveolata extract | 100 mg/kg |

A significant (p < 0.001) decline in hyperglycemia was observed in diabetic rats treated with both ficusonolide and the crude extract of F. foveolata.[4]

Molecular docking studies have revealed that ficusonolide exhibits inhibitory activity against several key enzymes that regulate glucose metabolism.[1][4][5] This multi-target approach contributes to its overall antidiabetic efficacy. The primary targets include:

-

Protein Tyrosine Phosphatase 1B (PTP1B): A negative regulator of the insulin signaling pathway. Inhibition of PTP1B enhances insulin sensitivity.[1][4]

-

Dipeptidyl Peptidase-IV (DPP-IV): An enzyme that degrades incretin hormones, which are involved in insulin secretion.[1][4]

-

α-Glucosidase and α-Amylase: Enzymes responsible for the breakdown of carbohydrates in the digestive tract. Their inhibition slows down glucose absorption.[1][4]

dot

Figure 1: Ficusonolide's multi-target mechanism in diabetes.

dot

Figure 2: Ficusonolide's intervention in the insulin signaling pathway.

Cytotoxic and Anticancer Activities

While less explored than its antidiabetic properties, initial studies have identified ficusonolide as a cytotoxic compound.[1][2] The broader Ficus genus is known to possess anticancer properties, suggesting that ficusonolide may contribute to these effects.[1] Further research is necessary to elucidate the specific mechanisms of its cytotoxicity and to evaluate its potential as an anticancer agent, including determining its IC50 values against various cancer cell lines.

Anti-inflammatory Properties

The Ficus genus is also recognized for its anti-inflammatory effects.[1] Although specific studies detailing the anti-inflammatory mechanisms of ficusonolide are limited, related compounds from Ficus species have been shown to inhibit key inflammatory mediators. The potential of ficusonolide to modulate inflammatory pathways, such as NF-κB and MAPK, warrants further investigation.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the study of ficusonolide.

Isolation and Purification of Ficusonolide

dot

References

- 1. Antidiabetic Activity of Ficusonolide, a Triterpene Lactone from Ficus foveolata (Wall. ex Miq.): In Vitro, In Vivo, and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Antidiabetic Activity of Ficusonolide, a Triterpene Lactone from Ficus foveolata (Wall. ex Miq.): In Vitro, In Vivo, and In Silico Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Preliminary Cytotoxicity Screening of Ficusonolide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of Ficusonolide, a triterpenoid lactone. The document summarizes available quantitative data, details relevant experimental protocols, and visualizes key processes to support further research and development of this compound as a potential therapeutic agent.

Introduction

Ficusonolide is a natural compound isolated from plants of the Ficus genus.[1][2] While initially investigated for its antidiabetic properties, it has also been identified as a cytotoxic compound, suggesting its potential as an anticancer agent.[1][2] Triterpenoids, the class of compounds to which Ficusonolide belongs, are known for their diverse pharmacological activities, including cytotoxic effects against various cancer cell lines. This guide focuses on the initial assessment of Ficusonolide's cytotoxic potential.

Quantitative Cytotoxicity Data

Preliminary cytotoxic screenings of a series of compounds, understood to include Ficusonolide, were conducted on a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using a Cell Counting Kit-8 (CCK-8) assay. The results indicate a degree of selective cytotoxicity.

| Cell Line | Cancer Type | IC50 (µM) | Cytotoxicity Level |

| Caco-2 | Colon Adenocarcinoma | < 10 | High |

| H460 | Large Cell Lung Carcinoma | Moderate | Moderate |

| A549 | Lung Carcinoma | > 10 | Low/Inactive |

| Skov-3 | Ovarian Cancer | > 10 | Low/Inactive |

Table 1: Summary of Ficusonolide Cytotoxicity Screening Results. The table presents the IC50 values of compounds from a Ficus species, including Ficusonolide, against four human cancer cell lines.

Experimental Protocols

The following is a detailed methodology for a typical preliminary cytotoxicity screening using the Cell Counting Kit-8 (CCK-8) assay, as was utilized in the evaluation of Ficusonolide and its related compounds.

Cell Culture and Maintenance

-

Cell Lines: Human cancer cell lines (e.g., Caco-2, H460, A549, Skov-3) are obtained from a reputable cell bank.

-

Culture Medium: Cells are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

Cytotoxicity Assay (CCK-8)

-

Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well microplates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. The plates are then incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: Ficusonolide is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted with culture medium to achieve the desired final concentrations. The culture medium from the wells is replaced with 100 µL of medium containing the various concentrations of Ficusonolide. A vehicle control (medium with the same concentration of DMSO without the compound) and a blank control (medium only) are also included.

-

Incubation: The treated plates are incubated for a specified period, typically 24, 48, or 72 hours, under standard cell culture conditions.

-

Addition of CCK-8 Reagent: Following the incubation period, 10 µL of the CCK-8 solution is added to each well.

-

Final Incubation: The plates are returned to the incubator for an additional 1 to 4 hours.

-

Absorbance Measurement: The absorbance of each well is measured at 450 nm using a microplate reader.

-

Data Analysis: The cell viability is calculated using the following formula: Cell Viability (%) = [(Absorbance of treated wells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100 The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the preliminary cytotoxicity screening of Ficusonolide.

Caption: Workflow for Ficusonolide cytotoxicity screening using the CCK-8 assay.

Hypothesized Signaling Pathway for Cytotoxicity

Based on studies of related triterpenoids from the Ficus genus, a potential mechanism for Ficusonolide-induced cytotoxicity involves the induction of apoptosis through the intrinsic (mitochondrial) pathway. The following diagram illustrates this hypothesized signaling cascade.

Caption: Hypothesized apoptosis signaling pathway induced by Ficusonolide.

Discussion and Future Directions

The preliminary data suggest that Ficusonolide exhibits selective cytotoxic activity against certain cancer cell lines, particularly those of colon and lung origin. The IC50 value of less than 10 µM against Caco-2 cells is noteworthy and warrants further investigation.

Future studies should focus on:

-

Confirmation of Cytotoxicity: Expanding the panel of cancer cell lines to confirm the selective activity of Ficusonolide.

-

Mechanism of Action Studies: Elucidating the precise signaling pathways involved in Ficusonolide-induced cell death. This would involve investigating the activation of caspases, the expression of Bcl-2 family proteins, and the potential involvement of other pathways such as the NF-κB pathway, which has been implicated in the action of other Ficus compounds.[3][4]

-

In Vivo Efficacy: Evaluating the anti-tumor efficacy of Ficusonolide in preclinical animal models of cancer.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and screening analogs of Ficusonolide to identify compounds with improved potency and selectivity.

This technical guide provides a foundational understanding of the preliminary cytotoxicity of Ficusonolide. The presented data and protocols offer a starting point for researchers to further explore the therapeutic potential of this promising natural product.

References

- 1. Antidiabetic Activity of Ficusonolide, a Triterpene Lactone from Ficus foveolata (Wall. ex Miq.): In Vitro, In Vivo, and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. BCL2 and CASP8 regulation by NF-κB differentially affect mitochondrial function and cell fate in antiestrogen-sensitive and -resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of NF-κB, survivin, Bcl-2 and Caspase3 on apoptosis of gastric cancer cells induced by tumor necrosis factor related apoptosis inducing ligand - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of Ficusonolide Bioactivities: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ficusonolide, a triterpene lactone isolated from Ficus foveolata, has emerged as a promising natural compound with significant therapeutic potential.[1][2] Primarily recognized for its antidiabetic properties, ficusonolide's bioactivities are a subject of growing interest within the drug discovery and development community.[1][2][3][4] Computational, or in silico, methods play a pivotal role in elucidating the mechanisms of action and predicting the therapeutic targets of such natural products, thereby accelerating the drug development pipeline.[5] This technical guide provides a comprehensive overview of the in silico predicted bioactivities of ficusonolide, with a primary focus on its antidiabetic effects. The guide details the experimental and computational methodologies employed in these predictions, presents quantitative data in a structured format, and visualizes the key signaling pathways and workflows.

Predicted Bioactivities of Ficusonolide

The principal bioactivity of ficusonolide that has been explored through in silico methods is its antidiabetic potential.[1][2][6] Molecular docking studies have revealed that ficusonolide likely exerts its effects by inhibiting several key enzymes that are implicated in glucose metabolism and insulin signaling.[1][2][6] While the antidiabetic activity is the most studied, some plants from the Ficus genus, from which ficusonolide is derived, have been reported to possess anticancer and anti-inflammatory properties, suggesting potential avenues for future in silico and in vitro investigation of ficusonolide.[1][6]

Antidiabetic Activity: Key Molecular Targets

In silico molecular docking simulations have identified four primary protein targets for ficusonolide in the context of diabetes management:

-

Protein Tyrosine Phosphatase 1B (PTP-1B): A key negative regulator of the insulin signaling pathway. Its inhibition is a well-established strategy for treating type 2 diabetes and obesity.[1][5]

-

Dipeptidyl Peptidase-IV (DPP-IV): An enzyme that deactivates incretin hormones, which are responsible for stimulating insulin secretion. DPP-IV inhibitors are an established class of oral antidiabetic drugs.[1][4]

-

α-Glucosidase: An enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into glucose. Its inhibition delays carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia.[1][5]

-

α-Amylase: An enzyme that initiates the digestion of starch into smaller oligosaccharides. Its inhibition also contributes to slowing down carbohydrate digestion.[1][5]

Quantitative Data Summary

The following tables summarize the quantitative data from in silico, in vitro, and in vivo studies on ficusonolide's antidiabetic activity.

Table 1: In Silico Molecular Docking Data of Ficusonolide

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Amino Acid Residues |

| Protein Tyrosine Phosphatase 1B (PTP-1B) | 1NNY | -6.0220[1][3][7] | Gly183, Gln262, Tyr46[1][3] |

| α-Glucosidase (homology modeled) | Not Applicable | -6.2678[3] | His279, Asp408[1] |

| Dipeptidyl Peptidase-IV (DPP-IV) | 2G63 | Data not available | Glu205, Tyr666[6] |

| α-Amylase | Not specified | Data not available | Asp300, Trp59[1][3][7] |

Note: While specific binding energies for DPP-IV and α-Amylase were not reported in the reviewed literature, the studies indicated significant inhibitory interactions.

Table 2: In Vitro Glucose Uptake Assay in L-6 Cell Line

| Ficusonolide Concentration | Percentage Increase in Glucose Uptake (compared to control) |

| 100 µg/mL | 53.27%[1][4] |

| 50 µg/mL | 22.42%[1][4] |

| 25 µg/mL | 14.34%[1][4] |

Table 3: In Vivo Antihyperglycemic Effect in Streptozotocin-Induced Diabetic Rats

| Treatment | Dosage | Outcome |

| Ficusonolide | 50 mg/kg | Significant (p < 0.001) decline in blood glucose levels[1][6] |

| Ficus foveolata extract | 100 mg/kg | Significant (p < 0.001) decline in blood glucose levels[1][6] |

Experimental Protocols

This section provides an overview of the key experimental methodologies cited in the research on ficusonolide.

In Silico: Molecular Docking Protocol (Using MOE - Molecular Operating Environment)

Molecular docking studies for ficusonolide were performed to predict its binding affinity and interaction with the active sites of the target proteins.[1]

-

Protein Preparation:

-

The 3D crystal structures of the target proteins (PTP-1B, DPP-IV, α-amylase) were retrieved from the Protein Data Bank (PDB).[1][3] For α-glucosidase, a homology model was used as its crystal structure was not available.[1][3]

-

The protein structures were prepared by removing water molecules, adding hydrogen atoms, and performing energy minimization to correct any structural deformities.

-

-

Ligand Preparation:

-

The 3D structure of ficusonolide was drawn using chemical drawing software and subsequently energy minimized.

-

-

Active Site Identification:

-

The binding pocket (active site) of the target proteins was identified, often based on the location of a co-crystallized ligand in the PDB structure or through computational site-finder algorithms.[1]

-

-

Docking Simulation:

-

Ficusonolide was docked into the identified active site of each target protein using a docking algorithm (e.g., Triangle Matcher for placement and London dG for scoring in MOE).[6]

-

The simulation generates multiple possible binding poses (conformations) of the ligand within the active site.

-

-

Analysis of Results:

-

The most favorable binding pose was selected based on the docking score and binding energy.

-

The interactions between ficusonolide and the amino acid residues of the protein's active site (e.g., hydrogen bonds, hydrophobic interactions) were analyzed to understand the molecular basis of the predicted inhibition.[1][3][7]

-

In Vitro: Glucose Uptake Assay in L-6 Myotubes

This assay measures the ability of a compound to stimulate glucose uptake in a skeletal muscle cell line, which is a primary site for insulin-mediated glucose disposal.

-

Cell Culture and Differentiation:

-

L-6 myoblasts are cultured in a suitable medium (e.g., DMEM with fetal bovine serum).

-

To mimic mature muscle cells, the myoblasts are induced to differentiate into myotubes by changing the culture medium (e.g., reducing the serum concentration).

-

-

Treatment:

-

The differentiated L-6 myotubes are treated with varying concentrations of ficusonolide, a positive control (e.g., insulin), and a negative control (vehicle).

-

-

Glucose Uptake Measurement:

-

A fluorescently labeled glucose analog (e.g., 2-NBDG) or radioactively labeled glucose (e.g., ³H-2-deoxyglucose) is added to the cells.

-

After an incubation period, the amount of labeled glucose taken up by the cells is measured using a fluorescence plate reader or a scintillation counter.

-

The increase in glucose uptake in the treated cells is calculated relative to the untreated control cells.

-

In Vivo: Streptozotocin (STZ)-Induced Diabetic Rat Model

This is a widely used animal model to study type 1 and type 2 diabetes.

-

Induction of Diabetes:

-

Rats (e.g., Wistar or Sprague-Dawley) are administered a single intraperitoneal injection of streptozotocin (STZ), a chemical that is toxic to the insulin-producing beta cells of the pancreas.

-

To induce a model of type 2 diabetes, nicotinamide is often administered prior to STZ to partially protect the beta cells.

-

-

Confirmation of Diabetes:

-

After a few days, blood glucose levels are measured. Rats with fasting blood glucose levels above a certain threshold (e.g., >250 mg/dL) are considered diabetic and included in the study.

-

-

Treatment:

-

The diabetic rats are divided into groups and treated orally with ficusonolide, a standard antidiabetic drug (e.g., glibenclamide), or a vehicle control.

-

-

Monitoring:

-

Blood glucose levels are monitored at regular intervals over a specific period to assess the antihyperglycemic effect of the treatment.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways potentially modulated by ficusonolide and the general workflows for its bioactivity prediction.

Conclusion and Future Directions

In silico predictions, supported by in vitro and in vivo data, strongly suggest that ficusonolide is a promising candidate for the development of novel antidiabetic therapies. Its multi-target inhibitory action on PTP-1B, DPP-IV, α-glucosidase, and α-amylase presents a multifaceted approach to managing diabetes.

Future research should focus on:

-

Quantitative In Silico Analysis: Determining the precise binding energies of ficusonolide with DPP-IV and α-amylase to provide a more complete picture of its inhibitory potential.

-

Exploring Other Bioactivities: Conducting in silico and subsequent in vitro studies to investigate the potential anticancer and anti-inflammatory properties of ficusonolide.

-

Detailed Signaling Pathway Analysis: Elucidating the specific effects of ficusonolide on the downstream components of the PI3K/Akt and AMPK signaling pathways to gain a deeper understanding of its molecular mechanisms.

-

Pharmacokinetic and Toxicological Profiling: Utilizing in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools to assess the drug-likeness and potential safety concerns of ficusonolide.

By leveraging a synergistic approach of computational and experimental methods, the full therapeutic potential of ficusonolide can be unlocked, paving the way for the development of new and effective treatments for diabetes and potentially other diseases.

References

- 1. Antidiabetic Activity of Ficusonolide, a Triterpene Lactone from Ficus foveolata (Wall. ex Miq.): In Vitro, In Vivo, and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antidiabetic Activity of Ficusonolide, a Triterpene Lactone from Ficus foveolata (Wall. ex Miq.): In Vitro, In Vivo, and In Silico Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. In silico anti-inflammatory activity evaluation of some bioactive compound from ficus religiosa through molecular docking approach | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Ficusonolide in Plant Extracts using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of Ficusonolide, a bioactive triterpene lactone, in plant extracts. The described protocol is essential for the quality control, standardization, and pharmacokinetic studies of plant-based formulations containing this promising therapeutic compound. The method utilizes a reverse-phase C18 column with UV detection, providing a robust and reproducible approach for the accurate determination of Ficusonolide.

Introduction

Ficusonolide, a novel triterpene lactone isolated from species of the Ficus genus, has demonstrated significant therapeutic potential, including antidiabetic properties.[1][2][3][4][5] As research into the pharmacological applications of Ficusonolide advances, the need for a validated analytical method for its quantification in plant matrices becomes critical. This document provides a comprehensive protocol for the extraction and subsequent HPLC analysis of Ficusonolide, enabling researchers to accurately measure its concentration in various plant extracts. The methodology is based on established principles for the analysis of similar triterpenoid compounds.

Experimental

Materials and Reagents

-

Ficusonolide reference standard (>99% purity)

-

HPLC grade acetonitrile, methanol, and water

-

Formic acid (analytical grade)

-

Plant material (e.g., dried and powdered leaves or stems of Ficus species)

-

0.45 µm syringe filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following parameters are recommended based on the analysis of structurally related triterpenoids:

| Parameter | Recommended Setting |

| HPLC Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 0.1% formic acid in water (gradient) |

| Gradient Program | 0-20 min: 70-90% Acetonitrile; 20-25 min: 90% Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detection | UV at 210 nm |

Protocols

Preparation of Standard Solutions

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of Ficusonolide reference standard and dissolve it in 10 mL of methanol.

-

Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL.

Sample Preparation (Plant Extract)

-

Extraction: Accurately weigh 1 g of dried, powdered plant material. Perform extraction using a suitable method, such as sonication or Soxhlet extraction, with methanol as the solvent.[1]

-

Filtration: Filter the resulting extract through a 0.45 µm syringe filter prior to HPLC injection to remove particulate matter.

Visual Workflow for Ficusonolide Quantification

Caption: Experimental workflow for the quantification of Ficusonolide.

Method Validation

The proposed HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following are typical validation parameters and expected results based on the analysis of similar triterpenoids.

Linearity

The linearity of the method is determined by injecting a series of standard solutions and constructing a calibration curve by plotting the peak area against the concentration.

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 1 | 15,234 |

| 5 | 76,170 |

| 10 | 151,980 |

| 25 | 380,500 |

| 50 | 759,800 |

| 100 | 1,521,000 |

| Correlation (r²) | > 0.999 |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.

| Parameter | Expected Value (µg/mL) |

| LOD | ~0.2 |

| LOQ | ~0.6 |

Precision and Accuracy

Precision is assessed by the relative standard deviation (RSD) of replicate measurements, while accuracy is determined by recovery studies.

| QC Level (µg/mL) | Intra-day RSD (%) | Inter-day RSD (%) | Recovery (%) |

| Low (5) | < 2.0 | < 3.0 | 98 - 102 |

| Mid (25) | < 2.0 | < 3.0 | 98 - 102 |

| High (75) | < 2.0 | < 3.0 | 98 - 102 |

Results and Discussion

A representative chromatogram of a Ficusonolide standard would show a sharp, well-resolved peak at a specific retention time under the described conditions. When analyzing a plant extract, the Ficusonolide peak should be identifiable by comparing its retention time with that of the standard. The quantification is performed by integrating the peak area of Ficusonolide in the sample chromatogram and calculating the concentration using the linear regression equation obtained from the calibration curve.

The low UV detection wavelength of 210 nm is necessary due to the lack of a strong chromophore in the Ficusonolide structure, a common characteristic of triterpenoids. The use of a C18 column provides good separation of this relatively nonpolar analyte from other components in the plant extract.

Logical Relationship of Method Development

Caption: Logical steps in the HPLC method development for Ficusonolide.

Conclusion

The HPLC method outlined in this application note provides a framework for the accurate and precise quantification of Ficusonolide in plant extracts. This protocol is a valuable tool for researchers in natural product chemistry, pharmacology, and drug development, facilitating the standardization of herbal medicines and the advancement of Ficusonolide as a potential therapeutic agent.

References

- 1. Quantification of Oleanolic acid in the flower of Gentiana olivieri Griseb. by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. lcms.cz [lcms.cz]

- 4. Determination of oleanolic acid and ursolic acid contents in Ziziphora clinopodioides Lam. by HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

Ficusonolide experimental protocol for in vitro glucose uptake assay

Application Note: Ficusonolide-Mediated In Vitro Glucose Uptake

Audience: Researchers, scientists, and drug development professionals in the fields of diabetes, metabolic disorders, and natural product pharmacology.

Introduction: Ficusonolide, a triterpene lactone isolated from the stem of Ficus foveolata, has demonstrated significant potential as an antidiabetic agent.[1][2][3] In vitro studies have confirmed its ability to enhance glucose uptake in skeletal muscle cells, a critical process for maintaining glucose homeostasis.[1][4] This document provides a detailed protocol for assessing the effect of ficusonolide on glucose uptake in L6 myotubes and summarizes the current understanding of its mechanism of action.

Mechanism of Action: Signaling Pathways

Ficusonolide is believed to exert its antidiabetic effects through multiple mechanisms. Like other triterpenoids, it may activate key signaling pathways such as the PI3K/Akt pathway, which is crucial for insulin-mediated glucose uptake.[5] This pathway promotes the translocation of glucose transporter type 4 (GLUT4) to the cell membrane, thereby facilitating glucose entry into the cell.[6][7] Furthermore, computational docking studies suggest that ficusonolide can inhibit protein-tyrosine phosphatase 1B (PTP1B).[1][3] PTP1B is a negative regulator of the insulin signaling pathway; its inhibition by ficusonolide would lead to enhanced insulin sensitivity and, consequently, increased glucose uptake.[1][8]

Caption: Ficusonolide's Proposed Mechanism of Action.

Quantitative Data Presentation

The efficacy of ficusonolide in promoting glucose uptake has been quantified in L6 rat skeletal muscle cells. The data below summarizes the percentage increase in glucose uptake compared to a control group.

| Treatment | Concentration | % Glucose Uptake Enhancement (Mean ± SEM) | Reference |

| Ficusonolide | 25 µg/mL | 14.34% | [1][3][8] |

| 50 µg/mL | 22.42% | [1][3][8] | |

| 100 µg/mL | 53.27% | [1][5][8] | |

| Metformin | 100 µg/mL | 76.24% | [1][8] |

| Insulin | 1 IU/mL | 146.71% | [1][8] |

Experimental Protocols

This section details the protocol for an in vitro glucose uptake assay using L6 myotubes to evaluate the effect of ficusonolide.

L6 Cell Culture and Differentiation

-

Cell Line: L6 rat skeletal myoblasts.

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 IU/mL penicillin, and 100 µg/mL streptomycin.[1]

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.[1]

-

Subculturing: Passage subconfluent cells using a trypsin-EDTA solution.[1]

-

Differentiation:

-

Seed L6 myoblasts into 24-well plates at an appropriate density.

-

Once cells reach 80-90% confluency, switch the growth medium to a differentiation medium (DMEM with 2% FBS).

-

Allow cells to differentiate into myotubes for 4-6 days, replacing the differentiation medium every 48 hours.

-

Glucose Uptake Assay (GOD-POD Method)

This assay measures the amount of glucose remaining in the medium after incubation with the cells. The reduction in glucose concentration reflects the uptake by the cells.

-

Materials:

-

Differentiated L6 myotubes in 24-well plates

-

Krebs-Ringer-Phosphate (KRP) buffer

-

Ficusonolide stock solution (dissolved in a suitable solvent like DMSO)

-

Insulin solution (positive control)

-

Metformin solution (positive control)

-

D-glucose solution

-

Glucose Oxidase-Peroxidase (GOD-POD) reagent kit

-

-

Procedure:

-

Serum Starvation: After differentiation, gently wash the L6 myotubes twice with KRP buffer. Then, incubate the cells in serum-free DMEM for 2-3 hours.

-

Pre-incubation: Remove the serum-free medium and wash the cells again with KRP buffer. Add KRP buffer to each well and incubate for 30 minutes at 37°C.

-

Treatment:

-

Remove the KRP buffer.

-

Add fresh KRP buffer containing various concentrations of ficusonolide (e.g., 25, 50, 100 µg/mL), positive controls (Insulin, Metformin), or vehicle control (e.g., DMSO).

-

Incubate for 30-60 minutes at 37°C.

-

-

Glucose Stimulation: Add a D-glucose solution to each well to a final concentration of 5-10 mM.

-

Incubation: Incubate the plates for an additional 30-45 minutes at 37°C.

-

Sample Collection: Carefully collect the supernatant (culture medium) from each well for glucose measurement.

-

Glucose Measurement:

-

Use a commercial GOD-POD assay kit to determine the glucose concentration in the collected supernatants.

-

Measure the absorbance at the recommended wavelength (typically 505 nm) using a microplate reader.

-

-

Calculation:

-

Calculate the amount of glucose taken up by the cells by subtracting the final glucose concentration in the medium from the initial glucose concentration.

-

Express the results as a percentage of the control group's glucose uptake.

-

-

Caption: Experimental Workflow for In Vitro Glucose Uptake Assay.

References

- 1. Antidiabetic Activity of Ficusonolide, a Triterpene Lactone from Ficus foveolata (Wall. ex Miq.): In Vitro, In Vivo, and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antidiabetic Activity of Ficusonolide, a Triterpene Lactone from Ficus foveolata (Wall. ex Miq.): In Vitro, In Vivo, and In Silico Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. japer.in [japer.in]

- 5. researchgate.net [researchgate.net]

- 6. Significance of flavonoids targeting PI3K/Akt/HIF-1α signaling pathway in therapy-resistant cancer cells – A potential contribution to the predictive, preventive, and personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer [ijbs.com]

- 8. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols for In Vivo Study of Ficusonolide's Antidiabetic Activity

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed framework for designing and conducting in vivo studies to evaluate the antidiabetic potential of Ficusonolide, a triterpene lactone isolated from Ficus foveolata. The protocols outlined below are based on established methodologies for diabetes research and specific findings related to Ficusonolide's bioactivity.

Introduction

Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia resulting from defects in insulin secretion, insulin action, or both.[1] Ficusonolide, a triterpene lactone, has demonstrated significant antidiabetic activity in preclinical studies.[2][3][4] In vitro experiments have shown that ficusonolide enhances glucose uptake in L-6 muscle cells.[2][3][5] Furthermore, in vivo studies using a streptozotocin (STZ)-induced diabetic rat model have shown that ficusonolide can significantly lower blood glucose levels.[2][6][7]

The proposed mechanism of action for Ficusonolide's antidiabetic effect involves the inhibition of several key proteins, including dipeptidyl peptidase-IV (DPP-IV), protein tyrosine phosphatase 1B (PTP-1B), α-glucosidase, and α-amylase.[2][4][6] By targeting these pathways, Ficusonolide presents a multi-faceted approach to managing hyperglycemia.

These application notes provide detailed protocols for an in vivo study to further elucidate and confirm the antidiabetic efficacy of Ficusonolide.

Experimental Design and Workflow

A robust in vivo study design is crucial for obtaining reliable and reproducible data. The following workflow outlines the key stages of the proposed study.

Caption: Experimental workflow for the in vivo antidiabetic study of Ficusonolide.

Materials and Methods

Test Compound

-

Ficusonolide: Isolated from Ficus foveolata with a purity of ≥99%.[2] The extraction is typically performed using methanol, followed by partitioning with dichloromethane and purification by HPLC.[2][6][8]

-

Vehicle: 0.5% Carboxymethylcellulose (CMC) in distilled water.

Animal Model

-

Species: Male Sprague-Dawley or Wistar rats (8-10 weeks old, weighing 200-250g). Rodents are commonly used models for studying diabetes.[9]

-

Housing: Animals should be housed in a controlled environment (22 ± 2°C, 55 ± 5% humidity, 12-hour light/dark cycle) with ad libitum access to standard pellet chow and water.

Induction of Type 2 Diabetes

A widely used method for inducing a model of type 2 diabetes is the combination of a high-fat diet and a low dose of streptozotocin (STZ).[10] Alternatively, a single high dose of STZ can be used to induce a state more akin to type 1 diabetes. For modeling non-insulin-dependent diabetes, the STZ-nicotinamide model is also effective.[3]

Protocol for STZ-Induced Diabetes:

-

Preparation of STZ Solution: Prepare a fresh solution of STZ in 0.1 M cold citrate buffer (pH 4.5) immediately before use, as STZ is unstable.[11]

-

Administration: Administer a single intraperitoneal (i.p.) injection of STZ (40-65 mg/kg body weight).[12] The dosage may need to be optimized based on the rat strain.

-

Confirmation of Diabetes: Monitor blood glucose levels 72 hours after STZ injection. Animals with fasting blood glucose levels ≥ 250 mg/dL are considered diabetic and included in the study.[13]

Experimental Groups

A minimum of five groups (n=8-12 animals per group) are recommended:

| Group ID | Group Name | Treatment | Dosage (Oral Gavage) |

| G1 | Normal Control | Vehicle (0.5% CMC) | - |

| G2 | Diabetic Control | Vehicle (0.5% CMC) | - |

| G3 | Ficusonolide (Low) | Ficusonolide in Vehicle | 25 mg/kg |

| G4 | Ficusonolide (High) | Ficusonolide in Vehicle | 50 mg/kg |

| G5 | Positive Control | Metformin in Vehicle | 150 mg/kg |

Note: The 50 mg/kg dose for Ficusonolide is based on previous studies showing significant antidiabetic effects.[2][6][7]

Treatment Protocol

-